1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole group could potentially be synthesized from salicylic acid and acetylenic esters . The pyrazole group could be introduced through a series of reactions involving hydrazine or its derivatives. The diazepane ring could be formed through a cyclization reaction, and the ketone group could be introduced through an oxidation reaction.Scientific Research Applications
Synthesis and Characterization
The synthesis of complex molecules involving benzo[d][1,3]dioxol-5-yl and pyrazole derivatives is a significant area of research. Compounds with these moieties have been synthesized through various methods, including the reaction of salicylaldehyde or 2-hydroxy acetophenone with chloroacetone, further treatment with phenylhydrazine, and cyclization processes to produce substituted pyrazoles. These synthesis steps underscore the chemical versatility and reactivity of the core structure similar to the compound , highlighting the interest in developing novel compounds with potential biological activities (Kumar et al., 2007).
Antimicrobial and Anticancer Applications
The research interest extends to the exploration of antimicrobial and anticancer properties of similar compounds. Novel synthesis approaches leading to benzimidazole derivatives, benzodiazepines, and other heterocyclic frameworks have been explored for their pharmaceutical relevance, including antibacterial and antifungal activities. These efforts reflect a broader scientific endeavor to exploit complex organic molecules' biological activities, potentially including compounds like "1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone" (El-Ablack, 2011; Verma et al., 2015).
Chemical Reactions and Functionalization
The compound's structural elements suggest its potential involvement in diverse chemical reactions, including C−H functionalization and the synthesis of novel heterocyclic compounds through reactions with diazoalkanes. Such studies are pivotal in developing new synthetic methodologies that could be applicable to designing and synthesizing novel compounds with enhanced biological or chemical properties (Rodina et al., 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine, and the second intermediate is 2-(4-chlorophenyl)acetic acid. These intermediates are then coupled using standard peptide coupling chemistry to form the final product, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone.", "Starting Materials": [ "2-(4-chlorophenyl)acetic acid", "4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine", "coupling reagents and solvents" ], "Reaction": [ "The synthesis of the first intermediate involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxylic acid with 1,4-diazepane in the presence of coupling reagents and solvents to form 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine.", "The synthesis of the second intermediate involves the reaction of 2-(4-chlorophenyl)acetic acid with coupling reagents and solvents to form the corresponding acyl chloride, which is then reacted with 1,4-diazepane in the presence of coupling reagents and solvents to form 1-(2-(4-chlorophenyl)ethyl)-1,4-diazepane-2,5-dione.", "The final product is obtained by coupling the two intermediates using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone." ] } | |
CAS No. |
1456904-84-9 |
Molecular Formula |
C23H23ClN4O3 |
Molecular Weight |
438.91 |
IUPAC Name |
1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26) |
InChI Key |
ODKOFDBSNTZVQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.